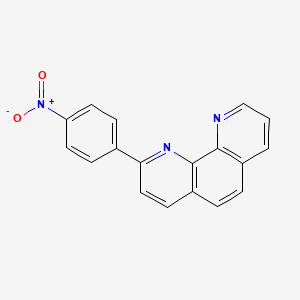![molecular formula C12H13F3O B14129741 4-[4-(Trifluoromethyl)phenyl]oxane](/img/structure/B14129741.png)
4-[4-(Trifluoromethyl)phenyl]oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Trifluoromethyl)phenyl]oxane is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxane ring. This compound belongs to the class of trifluoromethylbenzenes, known for their unique chemical properties and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Trifluoromethyl)phenyl]oxane typically involves the reaction of 4-(trifluoromethyl)phenol with oxirane derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Trifluoromethyl)phenyl]oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include oxane carboxylic acids, methyl-substituted oxanes, and various substituted oxane derivatives .
Scientific Research Applications
4-[4-(Trifluoromethyl)phenyl]oxane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[4-(Trifluoromethyl)phenyl]oxane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxane ring provides structural stability and influences the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenyl thiourea: Known for its use in organic synthesis and as an intermediate in the production of pharmaceuticals.
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: Investigated for its analgesic properties and potential use in pain management.
Trifluorotoluene: Used as a synthetic intermediate in the production of herbicides and other agrochemicals.
Uniqueness
4-[4-(Trifluoromethyl)phenyl]oxane stands out due to its unique combination of a trifluoromethyl group and an oxane ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C12H13F3O |
|---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]oxane |
InChI |
InChI=1S/C12H13F3O/c13-12(14,15)11-3-1-9(2-4-11)10-5-7-16-8-6-10/h1-4,10H,5-8H2 |
InChI Key |
KVSRZJBRCFQBNG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{2-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]pyrrolidin-1-yl}ethanamine](/img/structure/B14129686.png)

![2-(3-Chlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B14129707.png)
![2-Bromo-9-iodobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole](/img/structure/B14129719.png)
![[(3S,8S,10R,13R,17S)-8,10,13-trimethyl-17-(5-methylhexyl)-1,2,3,4,7,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate](/img/structure/B14129720.png)

![4-[2-(4-Hydroxy-3-iodophenyl)propan-2-yl]-2,6-diiodophenol](/img/structure/B14129739.png)




